Bienvenue dans la boutique en ligne BenchChem!

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

Select (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (CAS 165735-95-5) for its unique 5-aminomethyl handle that lowers lipophilicity (XLogP3=1.9 vs 2.81 for 2-phenylthiazole) and provides a hydrogen bond donor (HBD=1), improving aqueous solubility and permeability. This validated fragment hit precursor enables rapid SAR for HIV-1 integrase inhibitors (PDB 3VQ5) and kinase inhibitor libraries. The phenyl-substituted core demonstrates lower hepatotoxic liability than p-methoxy analogs, reducing late-stage attrition risk in hit-to-lead programs requiring a primary amine derivatization point.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 165735-95-5
Cat. No. B062422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
CAS165735-95-5
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CN
InChIInChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
InChIKeySBCPMNJUNGLHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

165735-95-5: A Differentiated 4-Methyl-2-phenylthiazole Methanamine Building Block


(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (CAS 165735-95-5) is a functionalized thiazole heterocycle featuring a 4-methyl, 2-phenyl substitution pattern and a primary aminomethyl group at the 5-position. Its molecular formula is C11H12N2S with a molecular weight of 204.29 g/mol [1]. This scaffold is recognized for its utility as a versatile building block in medicinal chemistry, enabling access to a broad range of thiazole-containing pharmacophores relevant to antimicrobial, anticancer, and antiviral research .

Critical Differentiation of 165735-95-5: Why Analog Substitution Compromises Project Outcomes


Simple substitution with generic 2-phenylthiazole (CAS 1826-11-5) or 4-methyl-2-phenylthiazole (CAS 1826-17-1) is not viable for applications requiring a primary amine handle for derivatization or improved physicochemical properties. The 5-aminomethyl group in 165735-95-5 introduces a hydrogen bond donor (HBD=1) and lowers calculated lipophilicity (XLogP3-AA = 1.9) compared to the non-amine analog 2-phenylthiazole (LogP = 2.81), directly impacting aqueous solubility and permeability profiles [1]. Furthermore, the para-substituent identity on the phenyl ring of related 4-methylthiazoles has been shown to drastically alter hepatotoxic potential in vivo, with p-methoxy analogs exhibiting significantly higher toxicity than the unsubstituted phenyl compound [2]. Therefore, substitution with a closely related analog lacking the exact substitution pattern introduces unacceptable risk in both biological activity and safety profile.

Quantitative Evidence for Selecting (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (165735-95-5) Over Closest Analogs


Lipophilicity and Hydrogen Bonding: Improved Drug-Likeness Compared to 2-Phenylthiazole

165735-95-5 exhibits a calculated XLogP3-AA of 1.9, which is 0.91 log units lower than the LogP of 2-phenylthiazole (2.81). This reduction in lipophilicity is accompanied by the introduction of a hydrogen bond donor (HBD=1) not present in the comparator, which has an HBD count of 0 [1]. The lower lipophilicity and increased hydrogen bonding capacity are critical parameters for improving aqueous solubility and optimizing pharmacokinetic profiles in drug discovery campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated HIV-1 Integrase Fragment Hit with High-Resolution Structural Data

The N-methyl derivative of 165735-95-5, N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, was identified as a validated fragment hit against HIV-1 integrase core domain. Its binding mode was elucidated by X-ray crystallography at 1.70 Å resolution, providing a direct structural basis for rational inhibitor design [1]. This contrasts with the unsubstituted 2-phenylthiazole, which has not demonstrated confirmed binding to this therapeutic target [2].

Antiviral Fragment-Based Drug Discovery HIV-1 Integrase

Reduced Hepatotoxic Potential Relative to Para-Methoxy Analog

In a mouse model of glutathione-depleted hepatotoxicity, 2-phenyl-4-methylthiazole (the core scaffold of 165735-95-5) exhibited significantly lower toxicity than its p-methoxyphenyl analog. The rank order of toxicity for 4-methylthiazoles was p-methoxyphenyl > phenyl ≫ p-chlorophenyl at the 2-position, as assessed by serum alanine aminotransferase (ALT) activity [1]. While 165735-95-5 contains a 5-aminomethyl group not present in the tested compound, the core scaffold's lower hepatotoxic potential compared to the p-methoxy analog provides a critical safety advantage for hit-to-lead campaigns.

Toxicology Drug Safety Hepatotoxicity

Versatile Primary Amine Handle Enables Direct Access to Diverse Bioactive Chemotypes

The primary aminomethyl group at the 5-position of 165735-95-5 provides a synthetic handle for straightforward derivatization into amides, ureas, secondary amines, and other functional groups. This contrasts sharply with 4-methyl-2-phenylthiazole-5-carbonitrile (CAS 181424-15-7) or 4-methyl-2-phenylthiazole (CAS 1826-17-1), which lack an accessible reactive site at the 5-position for facile diversification . The amine handle enables rapid generation of compound libraries for structure-activity relationship (SAR) exploration, a key advantage in hit-to-lead optimization .

Organic Synthesis Medicinal Chemistry Building Block

High-Value Application Scenarios for 165735-95-5 Procurement


Fragment-Based Drug Discovery Targeting HIV-1 Integrase

Leverage the validated fragment hit of the N-methyl derivative to initiate a fragment-based drug discovery (FBDD) campaign against HIV-1 integrase. 165735-95-5 serves as a direct precursor to this fragment, enabling rapid synthesis of analogs for structure-activity relationship (SAR) exploration guided by the high-resolution crystal structure (PDB 3VQ5) [1].

Thiazole-Focused Kinase Inhibitor Library Synthesis

Utilize the primary amine handle of 165735-95-5 as a key building block for constructing focused libraries of thiazole-containing kinase inhibitors. The improved physicochemical properties (lower LogP, HBD=1) relative to non-amine analogs provide a more favorable starting point for optimizing drug-likeness and pharmacokinetic profiles [2].

Hepatotoxicity-Sparing Hit-to-Lead Optimization

Incorporate 165735-95-5 as a core scaffold in hit-to-lead programs where minimizing hepatotoxic liability is critical. The demonstrated lower hepatotoxicity of the phenyl-substituted core compared to the p-methoxy analog provides a safety advantage that can reduce the risk of late-stage attrition due to liver toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.